2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid
Description
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is a structurally complex compound featuring a pyrrolidinone core substituted with an o-tolyl group at the 1-position and a benzoic acid moiety linked via a thioether bond at the 3-position. Its molecular formula is C₁₈H₁₅NO₄S, with a molecular weight of 341.39 g/mol. The o-tolyl group (ortho-methylphenyl) introduces steric and electronic effects that differentiate it from phenyl-substituted analogs.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-6-2-4-8-13(11)19-16(20)10-15(17(19)21)24-14-9-5-3-7-12(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPRCIGYEPLAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of o-tolyl-substituted pyrrolidine derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
Biological Applications
The compound exhibits various biological activities, making it a subject of interest in pharmacology and medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of this compound can exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate good efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .
Anticancer Potential
Preliminary studies suggest that 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116). The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly influence the cytotoxic activity .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities, showing potential in inhibiting lipid peroxidation and scavenging free radicals in biological systems. This property is essential in mitigating oxidative stress-related damage in cells .
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives based on the structure of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid:
- Antimicrobial Evaluation : A study conducted on various derivatives showed promising results against pathogenic bacteria using disc diffusion methods .
- Cytotoxicity Screening : Another investigation assessed the cytotoxic effects on multiple cancer cell lines, indicating that specific modifications could enhance potency against certain types of cancer .
- Antioxidant Activity Testing : Research demonstrated significant antioxidant activity in vitro, suggesting potential applications in protective health supplements or pharmaceuticals targeting oxidative stress .
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Replacing benzoic acid with nicotinic acid () introduces a pyridine ring, which may improve water solubility due to the nitrogen atom’s polarity.
Stability and Reactivity
- Thioether Stability : The thioether linkage in all three compounds is susceptible to oxidation, but the o-tolyl group in the target compound may offer slight steric protection compared to the phenyl analog.
- Carboxylic Acid Reactivity : The benzoic acid moiety (pKa ~2.5) is more acidic than nicotinic acid (pKa ~4.8), affecting ionization and binding interactions in biological systems.
Biological Activity
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a thioether linkage. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on various research findings and studies.
The molecular formula of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is C15H13N2O4S. Its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring and the thioether linkage may enhance its binding affinity to these targets, potentially leading to modulation of their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that related thioether compounds can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has been observed that derivatives with similar structures can induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2 and Mcl-1 . The dual selective binding profile of these compounds offers a promising avenue for developing new cancer therapies.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that thioether derivatives showed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Study : Another research focused on the binding affinity of similar compounds to Mcl-1 and Bfl-1 proteins, revealing enhanced apoptosis in engineered lymphoma cells when treated with these derivatives .
Comparative Analysis
To better understand the unique properties of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)benzoic acid | Structure | Moderate | High |
| 2-Thioxoimidazolidin-4-one derivatives | Structure | High | Moderate |
| 2-(Thioether)-substituted benzoic acids | Structure | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
